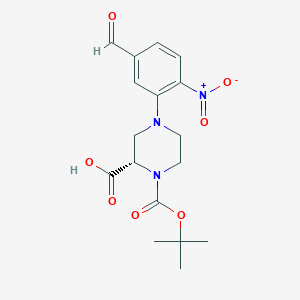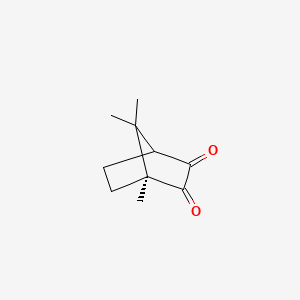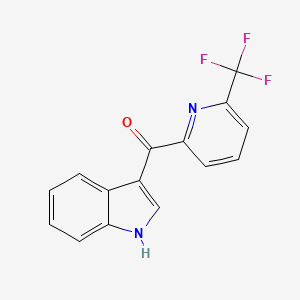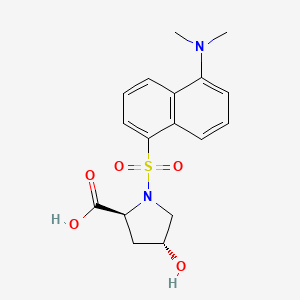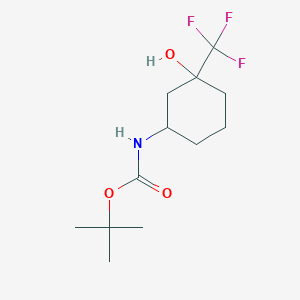
3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethyl group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol typically involves the protection of an amino group with a Boc group, followed by the introduction of a trifluoromethyl group. One common method involves the reaction of cyclohexanone with trifluoromethylamine to form the corresponding imine, which is then reduced to the amine. The amine is subsequently protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of solid acid catalysts in continuous flow systems can facilitate the Boc protection step, allowing for high yields and productivity .
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ketone can be reduced back to the alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: NaBH4, methanol as solvent.
Deprotection: TFA, dichloromethane (DCM) as solvent.
Major Products Formed
Oxidation: 3-(Boc-amino)-1-(trifluoromethyl)cyclohexanone.
Reduction: this compound.
Deprotection: 3-amino-1-(trifluoromethyl)cyclohexanol.
Scientific Research Applications
3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules due to the presence of the trifluoromethyl group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in hydrogen bonding and electrostatic interactions with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross biological membranes .
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-3-(trifluoromethyl)azetidine: Similar in structure but with an azetidine ring instead of a cyclohexanol ring.
3-(Boc-amino)-1-(trifluoromethyl)cyclohexanone: The oxidized form of 3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol.
Uniqueness
This compound is unique due to its combination of a Boc-protected amino group and a trifluoromethyl group on a cyclohexanol ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C12H20F3NO3 |
|---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H20F3NO3/c1-10(2,3)19-9(17)16-8-5-4-6-11(18,7-8)12(13,14)15/h8,18H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
VIPMNSBLWRVIFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine](/img/structure/B13727713.png)
![N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13727714.png)
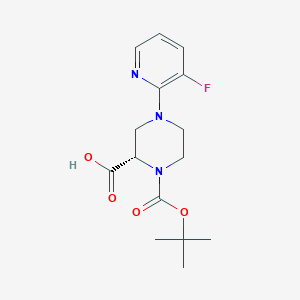
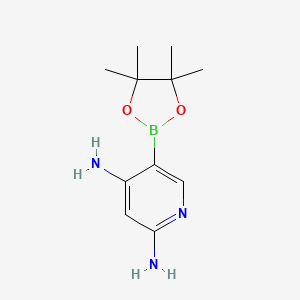
![(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13727737.png)
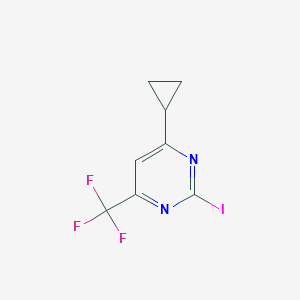

![[1-(3'-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13727755.png)
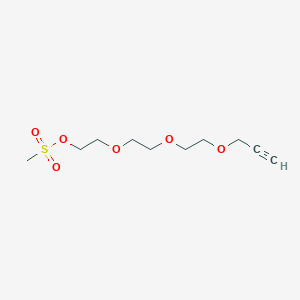
![5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate](/img/structure/B13727769.png)
